

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DiSulfo-Cy5 alkyne**, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry. We will explore its chemical properties, detailed experimental protocols for its application in "Click Chemistry," and its use in studying cellular signaling pathways.

Core Properties and Specifications

DiSulfo-Cy5 alkyne is a sulfonated cyanine dye functionalized with an alkyne group. This modification allows for its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "Click Chemistry."^{[1][2]} Its high water solubility, photostability, and bright fluorescence in the far-red spectrum make it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.^{[1][2]}

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **DiSulfo-Cy5 alkyne**, facilitating its integration into experimental designs.

Identifier	Value	Reference
CAS Number	1617497-19-4	[1][3]
Molecular Formula	C ₃₅ H ₄₀ N ₃ NaO ₇ S ₂	[3]
Molecular Weight	701.8 g/mol	[3]

Property	Value	Reference
Excitation Maximum (λ_{ex})	646 nm	[3]
Emission Maximum (λ_{em})	662 nm	[3]
Extinction Coefficient	271,000 cm ⁻¹ M ⁻¹	[3]
Fluorescence Quantum Yield	0.28	[3]
Solubility	Water, DMSO, DMF	[3]
Storage Condition	-20°C, protected from light	[3]

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of **DiSulfo-Cy5 alkyne** is in the fluorescent labeling of azide-modified molecules via CuAAC. Below are detailed protocols for labeling proteins and oligonucleotides.

General Reagent Preparation

- **DiSulfo-Cy5 Alkyne** Stock Solution: Prepare a 10 mM stock solution in sterile, nuclease-free water or an organic solvent like DMSO. Store at -20°C.
- Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
- Copper(I)-Stabilizing Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution of tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.

- Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each use.

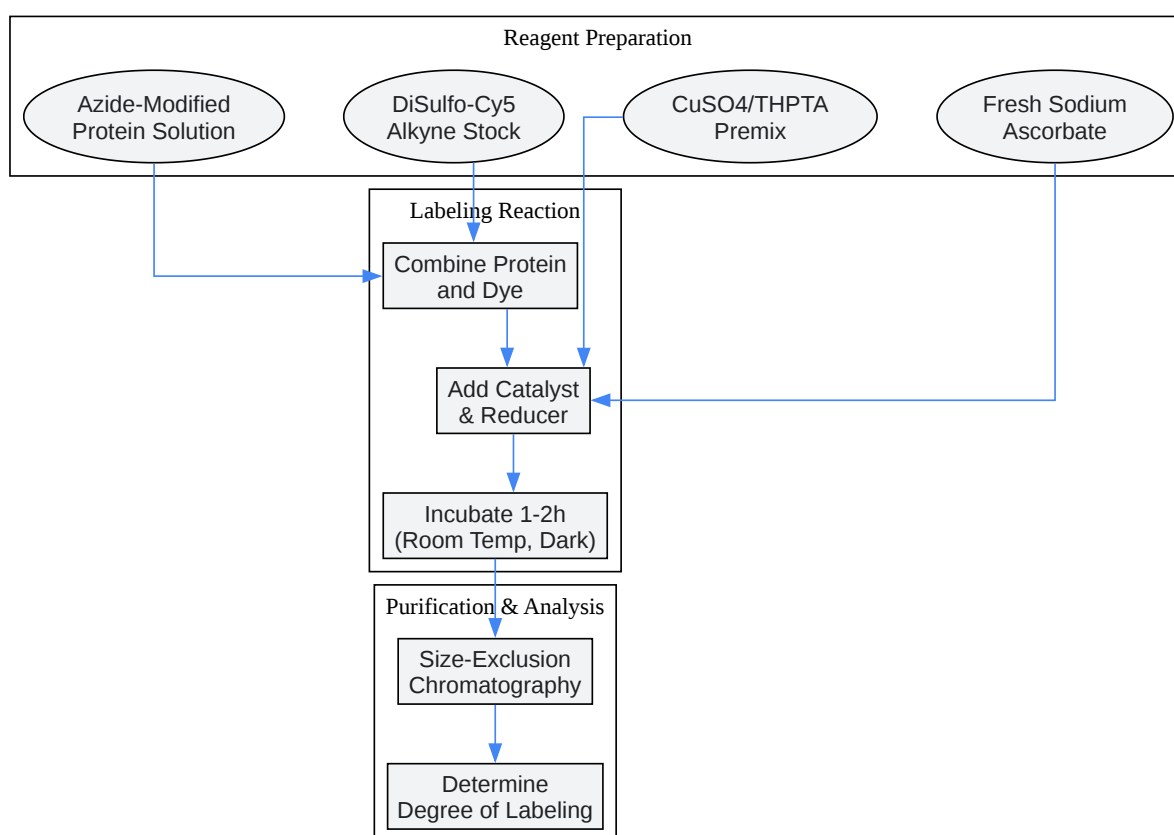
Protein Labeling Protocol

This protocol is a general guideline for labeling a protein containing an azide group.

- Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and azides.
- Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein solution.
 - **DiSulfo-Cy5 alkyne** stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).
 - Buffer to adjust the final volume.
- Catalyst Premix: In a separate tube, premix the copper(II) sulfate and THPTA ligand solutions. A 1:5 molar ratio of CuSO_4 to THPTA is recommended.
- Reaction Initiation:
 - Add the catalyst premix to the protein-dye mixture. A final copper concentration of 50-100 μM is often sufficient.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove unreacted dye and catalyst components by size-exclusion chromatography (e.g., a desalting column) or dialysis.

- Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).

Experimental Workflow for Protein Labeling



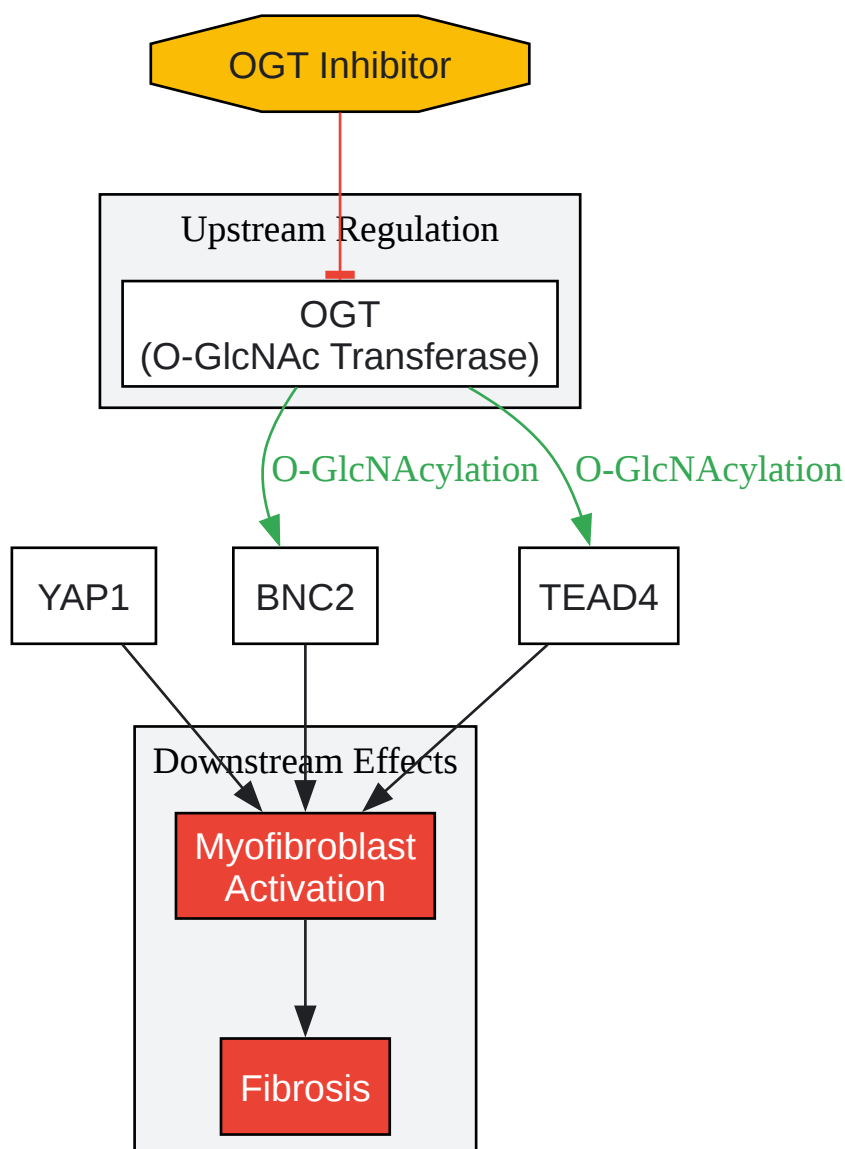
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Caption: Workflow for labeling azide-modified proteins with **DiSulfo-Cy5 alkyne**.

Application in Signaling Pathway Analysis: O-GlcNAcylation in Myofibroblasts

DiSulfo-Cy5 alkyne has been utilized in studies to elucidate complex cellular signaling pathways. For instance, in research on myofibroblasts, this dye can be used to visualize and quantify changes in protein glycosylation, which is implicated in pro-fibrotic signaling. A recent study highlighted the role of O-GlcNAcylation in controlling the transcriptional program of myofibroblasts by targeting the BNC2/TEAD4/YAP1 complex.[3]

The following diagram illustrates the signaling pathway where O-GlcNAcylation of key transcription factors and co-activators leads to myofibroblast activation and fibrosis. Inhibition of O-GlcNAcylation disrupts this pathway, presenting a potential therapeutic strategy.



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Caption: O-GlcNAcylation-mediated pro-fibrotic signaling in myofibroblasts.

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